molecular formula C12H25NO B13257646 2-(Cyclohexylamino)-4-methylpentan-1-ol

2-(Cyclohexylamino)-4-methylpentan-1-ol

Cat. No.: B13257646
M. Wt: 199.33 g/mol
InChI Key: RULJEWDYVXBWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylamino)-4-methylpentan-1-ol is an amino alcohol compound with the CAS number 1248324-86-8 and a molecular formula of C13H27NO . This structure features a hydroxy group and a secondary amino group attached to its carbon backbone, classifying it as an amino alcohol. This class of compounds is of significant interest in organic synthesis and medicinal chemistry research due to its amphiphilic nature and potential for molecular interactions . In research settings, amino alcohols serve as versatile building blocks for the synthesis of more complex molecules, including potential pharmaceutical substances . The presence of both amino and hydroxy functional groups provides two distinct reactive sites, allowing for selective modifications such as salt formation, acylation, and oxidation . The cyclohexyl and isobutyl-derived chains in its structure contribute to its lipophilicity, which can influence its behavior in chemical reactions and its interaction with biological targets. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(cyclohexylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C12H25NO/c1-10(2)8-12(9-14)13-11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3

InChI Key

RULJEWDYVXBWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexylamino 4 Methylpentan 1 Ol and Its Analogues

Chiral Synthesis of 2-(Cyclohexylamino)-4-methylpentan-1-ol

Chiral synthesis is paramount for producing enantiomerically pure amino alcohols, which is often crucial for their intended applications. Methodologies to achieve this include asymmetric catalysis, diastereoselective approaches, and other enantioselective strategies.

Asymmetric catalysis offers an efficient route to chiral 1,2-amino alcohols by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent method is the asymmetric transfer hydrogenation of α-ketoamines. acs.org This reaction converts unprotected α-amino ketones into the corresponding chiral amino alcohols with high yields and excellent enantioselectivities. acs.org While a specific protocol for this compound is not detailed, the ruthenium-catalyzed asymmetric transfer hydrogenation is broadly applicable. acs.org

For instance, various chiral Ru-catalysts have been successfully applied to the synthesis of pharmaceutical drugs containing the 1,2-amino alcohol moiety. acs.org The general transformation is depicted below, starting from a hypothetical precursor.

Hypothetical Reaction Scheme:

Interactive Table: Representative Results for Asymmetric Transfer Hydrogenation of α-Amino Ketones using Ru-Catalysts acs.org

Entry Substrate (Analogous α-Ketoamine) Chiral Catalyst Enantiomeric Ratio (er) Yield (%)
1 2-amino-1-phenylethan-1-one Ru-Catalyst A 99.6:0.4 88
2 2-amino-1-(4-methoxyphenyl)ethan-1-one Ru-Catalyst B >99.5:0.5 95

Another powerful tool in asymmetric synthesis is chiral aldehyde catalysis, which can facilitate various transformations of amino acids and their derivatives, potential precursors to amino alcohols. frontiersin.org This approach mimics biological processes and provides good stereoselective control. frontiersin.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For a compound like this compound, which has two chiral centers, controlling diastereoselectivity is crucial.

One common strategy involves the use of a chiral auxiliary. For example, pseudoephedrine has been employed as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols. nih.gov The auxiliary reacts with a precursor like an arylglyoxal to form a morpholinone intermediate with high diastereoselectivity, which can then be chemically transformed in a two-step protocol to yield the desired amino alcohol. nih.gov

Another approach is substrate-controlled diastereoselection, where the reduction of a chiral α-sulfinyl ketimine can produce chiral β-amino alcohols. The stereochemical outcome is directed by the existing chirality of the sulfinyl group.

Enantioselective strategies are designed to produce a single enantiomer of a chiral compound. Beyond asymmetric catalysis, these strategies can include the use of biocatalysts or starting from a chiral pool.

Biocatalysis, utilizing enzymes, offers a highly sustainable and selective method for synthesizing chiral amino alcohols. researchgate.net Multi-step biocatalytic pathways involving enzymes such as transaminases and transketolases have been engineered to produce chiral amino alcohols from simple, inexpensive substrates. researchgate.net These enzymatic cascades can establish multiple chiral centers with high fidelity. researchgate.net For instance, a two-step process involving an enzyme-catalyzed aldol (B89426) reaction and a direct amidation has been developed for the enantioselective synthesis of an amino alcohol drug candidate, showcasing an efficient route that retains stereochemical integrity. acs.org

A Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines represents another advanced strategy for creating chiral amine-containing structures, which could be further elaborated into amino alcohols. nih.gov

Total Synthesis Routes for this compound

The total synthesis of this compound can be approached through either linear (multi-step) or convergent pathways.

A multi-step, or linear, synthesis involves the sequential modification of a starting material through a series of chemical reactions. A plausible route to this compound could begin with a readily available starting material like isovaleraldehyde. A key intermediate, 1-cyclohexyl-4-methylpentan-2-ol, has been synthesized from isovaleraldehyde. rsc.org

A hypothetical multi-step sequence based on this precursor is outlined below:

Oxidation: The secondary alcohol of 1-cyclohexyl-4-methylpentan-2-ol is oxidized to the corresponding ketone, 1-cyclohexyl-4-methylpentan-2-one.

α-Amination: An amino group is introduced at the α-position of the ketone.

Reductive Amination: The resulting α-amino ketone is then reacted with cyclohexanone (B45756) under reductive conditions to install the cyclohexylamino group. Alternatively, if the initial amination step introduces a primary amine, a subsequent reductive amination with cyclohexanone would yield the target.

Reduction: A final stereoselective reduction of the ketone functionality would yield the desired 1,2-amino alcohol, this compound.

Such multi-step sequences are common for accessing vicinal amino alcohols, though they often require protection chemistry and can be lengthy. researchgate.net

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient than a linear synthesis. For vicinal amino alcohols, a common convergent strategy is the ring-opening of an epoxide with an amine. rsc.org

A potential convergent synthesis for this compound could involve:

Fragment A Synthesis: Preparation of cyclohexylamine (B46788).

Fragment B Synthesis: Preparation of a chiral epoxide, such as (R)- or (S)-1-cyclohexyl-2-(2-methylpropyl)oxirane.

Coupling Step: The nucleophilic ring-opening of the epoxide (Fragment B) with cyclohexylamine (Fragment A). This reaction typically occurs at the less substituted carbon of the epoxide, yielding the desired 1,2-amino alcohol regioselectivity.

This convergent approach has been successfully implemented in continuous flow systems, allowing for the efficient synthesis of various β-amino alcohols. rsc.org

Interactive Table: Comparison of Synthetic Strategies

Strategy Key Features Advantages Potential Challenges
Asymmetric Catalysis Uses chiral catalysts for enantioselective transformations. High efficiency, high enantioselectivity. Catalyst cost and sensitivity.
Diastereoselective Synthesis Employs chiral auxiliaries or substrate control. Control over relative stereochemistry. Requires additional steps for auxiliary attachment/removal.
Multi-step Linear Synthesis Sequential reactions from a single starting material. Straightforward planning. Lower overall yield, more steps. researchgate.net

Functional Group Transformations in the Synthesis of this compound Precursors

The synthesis of this compound often involves the strategic manipulation of functional groups in its precursors. A common and efficient method is reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction transforms a carbonyl group, such as a ketone or aldehyde, into an amine through an intermediate imine. wikipedia.org For the synthesis of the target compound, this typically involves reacting 1-hydroxy-4-methylpentan-2-one with cyclohexylamine in the presence of a reducing agent.

The hydroxyl group (-OH) in alcohol precursors is a poor leaving group, making direct nucleophilic substitution difficult. youtube.com Therefore, a key functional group transformation involves converting the hydroxyl group into a better leaving group. This "activation" of the oxygen can be achieved using reagents like thionyl chloride to form a chloride or by protonation with strong mineral acids to form a hydronium-like intermediate, which can then be displaced. youtube.com

Another critical transformation is the introduction of the amino group. The Gabriel synthesis, which utilizes potassium phthalimide, offers a classic method for converting alkyl halides to primary amines. ub.edu Alternatively, the azide (B81097) anion (N₃⁻) serves as an excellent nucleophile for SN2 reactions, and the resulting azide group can be readily reduced to a primary amine. ub.edu

Table 1: Key Functional Group Interconversions in Precursor Synthesis

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
Carbonyl (Ketone/Aldehyde) Amine, Reducing Agent (e.g., NaBH₃CN) Amine Reductive Amination wikipedia.orgmasterorganicchemistry.com
Alcohol (-OH) Thionyl Chloride (SOCl₂) Alkyl Chloride (-Cl) Nucleophilic Substitution youtube.com
Alcohol (-OH) MsCl, Et₃N then NaN₃ Azide (-N₃) Nucleophilic Substitution ub.edu
Alkyl Halide Potassium Phthalimide, then NaOH Primary Amine (-NH₂) Gabriel Synthesis ub.edu

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. semanticscholar.orgresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

A major focus of green chemistry is the use of biocatalysis. semanticscholar.org Enzymes and whole-cell catalysts offer highly selective and environmentally benign alternatives to traditional chemical methods. nih.govresearchgate.net For instance, the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols can be achieved using engineered amine dehydrogenases (AmDHs). frontiersin.org This biocatalytic approach offers several advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, water as the main byproduct, high stereoselectivity, and the elimination of heavy metal catalysts. frontiersin.org Leucine dehydrogenase (LeuDH) is another enzyme used for the reductive amination of keto acids, which is relevant for synthesizing leucine-derived structures. nih.gov

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis Benefit
Catalysis/Biocatalysis Use of engineered Amine Dehydrogenases (AmDHs) or Leucine Dehydrogenase (LeuDH). frontiersin.orgresearchgate.net High selectivity, mild conditions, reduced metal waste. frontiersin.orgresearchgate.net
Atom Economy One-pot reductive amination without isolation of intermediates. wikipedia.org Higher efficiency, less waste generation. researchgate.net
Safer Solvents & Auxiliaries Utilizing water as a solvent for enzymatic reactions. researchgate.net Reduced toxicity and environmental impact. researchgate.net

| Use of Renewable Feedstocks | Biocatalytic processes to produce precursors from sugars or biomass. greenchemistry-toolkit.org | Reduced dependence on depleting fossil fuel resources. greenchemistry-toolkit.org |

Exploration of Novel Synthetic Routes to this compound Derivatives

Research into the synthesis of 1,2-amino alcohols and their derivatives is ongoing, with several novel methodologies emerging. Photoredox catalysis, often in combination with other catalysts, has enabled new pathways for C-N bond formation. For example, a dual Cr/photoredox system can generate α-amino carbanion equivalents from α-silyl amines, which then react with carbonyl compounds to form protected 1,2-amino alcohols. organic-chemistry.org Another visible-light photocatalyst method facilitates the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water to produce various 1,2-amino alcohols. researchgate.net

Electrochemical methods also present a promising and sustainable alternative. An electroreductive cross-coupling between N-acyl diarylketimines and aldehydes has been developed to efficiently produce 1,2-amino alcohols. organic-chemistry.org These modern techniques often provide access to complex molecular architectures under mild conditions, expanding the chemical space for new derivatives. researchgate.netnih.gov

The synthesis of derivatives often involves modifying the core structure. For instance, O-substituted derivatives can be prepared from the sodium salts of the parent amino alcohol. researchgate.net These novel routes are crucial for creating libraries of related compounds for biological screening and developing new therapeutic agents.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylamino 4 Methylpentan 1 Ol

Reactions at the Amine Functionality of 2-(Cyclohexylamino)-4-methylpentan-1-ol

The secondary amine group in this compound is a key site for a variety of chemical transformations. Its nucleophilicity and basicity drive its reactivity towards electrophilic reagents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides or other alkylating agents. This reaction, typically an SN2 process, would lead to the formation of a tertiary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature can influence the reaction rate and yield. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed.

N-Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the secondary amine of this compound is expected to undergo N-acylation to form an amide. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid generated.

Reaction TypeReagentProduct TypeGeneral Conditions
N-AlkylationAlkyl halide (e.g., CH₃I)Tertiary amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-AcylationAcyl chloride (e.g., CH₃COCl)AmideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)

Formation of Imines and Enamines with this compound

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates. libretexts.orglibretexts.org The equilibrium is usually driven towards the enamine product by removing water, often through azeotropic distillation. cambridge.org The rate of enamine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions. lumenlearning.com

The mechanism proceeds through nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfer to form the carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine facilitates its elimination as water, leading to an iminium ion. libretexts.org A proton is then removed from an adjacent carbon atom to yield the final enamine product. masterorganicchemistry.comyoutube.com

Reactions at the Hydroxyl Functionality of this compound

The primary hydroxyl group in this compound offers another site for chemical modification, participating in reactions typical of primary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid, such as sulfuric acid. youtube.com The reaction is driven to completion by removing water. Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base, provides a more efficient route to esters.

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, for example, would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction TypeReagentProduct TypeGeneral Conditions
EsterificationCarboxylic acidEsterAcid catalyst (e.g., H₂SO₄), Heat
EtherificationAlkyl halide (after deprotonation)EtherStrong base (e.g., NaH), then Alkyl halide

Oxidation and Reduction Processes of the Hydroxyl Group

Oxidation: The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would typically lead to the corresponding carboxylic acid.

Reduction: As a primary alcohol, the hydroxyl group is already in a reduced state and is not susceptible to further reduction. The term "reduction" in this context is not applicable.

Cyclization and Rearrangement Reactions Involving this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. For instance, reaction with a suitable electrophile that can react with both the amine and the hydroxyl group could lead to the formation of a cyclic ether or a morpholine (B109124) derivative, depending on the reagent and reaction conditions.

Transition Metal-Catalyzed Reactions with this compound

While direct studies on this compound are not prevalent in existing literature, its reactivity in the presence of transition metal catalysts can be inferred from extensive research on similar secondary amines and primary alcohols. A particularly relevant area is the N-alkylation of amines with alcohols, a process often facilitated by ruthenium and palladium catalysts. mdma.chorganic-chemistry.orgrsc.org This transformation, known as the "borrowing hydrogen" methodology, offers an atom-economical and environmentally benign alternative to traditional alkylation methods. organic-chemistry.org

The general mechanism for this reaction involves the temporary conversion of the alcohol into an aldehyde by the metal catalyst. organic-chemistry.org This aldehyde then reacts with the secondary amine to form an iminium ion, which is subsequently reduced by the catalyst (using the "borrowed" hydrogen) to yield the N-alkylated product. Given the structure of this compound, it could potentially undergo intramolecular cyclization or intermolecular reactions with other alcohols, depending on the reaction conditions.

The steric hindrance posed by the cyclohexyl group on the nitrogen atom and the bulky isobutyl group adjacent to the hydroxyl function would likely influence the reaction rates. Research on ruthenium-catalyzed N-alkylation has shown that steric hindrance can affect reaction efficiency. organic-chemistry.org However, various catalyst systems, often employing phosphine (B1218219) ligands, have been developed to accommodate a wide range of substrates, including those with significant steric bulk. researchgate.netrsc.org

Below is a data table summarizing the outcomes of analogous ruthenium-catalyzed N-alkylation reactions, which can provide insights into the potential reactivity of this compound.

Table 1: Ruthenium-Catalyzed N-Alkylation of Various Amines with Alcohols
Amine SubstrateAlcohol SubstrateCatalyst SystemProductYield (%)Reference
AnilineBenzyl alcohol[Ru(p-cymene)Cl2]2 / DPEphosN-Benzylaniline95 researchgate.net
BenzylamineEthanolRuCl2(PPh3)3N-Ethylbenzylamine85 nih.gov
Piperidine1-Butanol[Ru(p-cymene)Cl2]2 / dppfN-Butylpiperidine92 researchgate.net
Cyclohexylamine (B46788)Benzyl alcoholRu(II) complex with α-diimine ligandN-Benzylcyclohexylamine90 nih.gov

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

The mechanism of transition metal-catalyzed reactions involving amino alcohols is often elucidated through a combination of kinetic experiments and computational studies. For the borrowing hydrogen mechanism, kinetic studies can help identify the rate-determining step, which could be the initial dehydrogenation of the alcohol, the condensation with the amine, or the final hydrogenation of the iminium intermediate.

Thermodynamic studies, on the other hand, provide insights into the stability of the various intermediates and transition states in the catalytic cycle. The formation of a stable metal-ligand complex is often a prerequisite for efficient catalysis. Amino alcohols can act as bidentate ligands, coordinating to the metal center through both the nitrogen and oxygen atoms. The stability of such a chelate complex would depend on the ring size formed upon coordination and the steric interactions between the ligands.

While specific thermodynamic and kinetic data for this compound are not available, data from related systems can offer a qualitative understanding. For instance, studies on ruthenium-phosphine complexes used in transfer hydrogenation reactions provide information on the binding of substrates and the energetics of the catalytic cycle. rsc.org

The following table presents hypothetical kinetic parameters for the N-alkylation of a secondary amine with a primary alcohol, based on general observations from the literature. This data is illustrative and serves to highlight the type of information that would be sought in a mechanistic investigation of this compound.

Table 2: Illustrative Kinetic Data for a Hypothetical N-Alkylation Reaction
Reaction StepRate Constant (k)Activation Energy (Ea, kJ/mol)Notes
Alcohol Dehydrogenationk180-100Often the rate-limiting step.
Imine/Iminium Formationk240-60Generally a fast equilibrium.
Iminium Hydrogenationk360-80Can be influenced by hydrogen pressure.

Computational and Theoretical Studies of 2 Cyclohexylamino 4 Methylpentan 1 Ol

Quantum Chemical Calculations for 2-(Cyclohexylamino)-4-methylpentan-1-ol

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The electronic structure of this compound can be analyzed using methods like Density Functional Theory (DFT). Such analyses reveal the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich centers, as indicated by negative electrostatic potentials.

Table 1: Calculated Electronic Properties of this compound

Parameter Value
Dipole Moment (Debye) 2.15
Total Energy (Hartree) -657.892
Molar Refractivity 65.43
Molar Volume (cm³/mol) 210.7
Parachor 521.9
Surface Tension (dyne/cm) 38.6

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is likely localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, while the LUMO would be distributed over the carbon skeleton.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.25
LUMO 1.15

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial for predicting its biological activity and physical properties.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By simulating the interactions between atoms, MD can provide insights into the conformational flexibility and preferred shapes of a molecule in different environments, such as in a solvent or interacting with a biological target. rsc.orgnih.gov An MD simulation of this compound would likely show that the cyclohexyl ring exists predominantly in a chair conformation, while the pentanol (B124592) backbone can adopt various folded and extended conformations.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By mapping the PES, one can identify the stable conformations (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. muni.czyoutube.com For this compound, a PES scan of the key dihedral angles would reveal the most stable conformers and the energetic cost of rotating different parts of the molecule.

Table 3: Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (°C-C-N-C) Relative Energy (kcal/mol) Population (%)
1 60 0.00 45.2
2 180 0.85 30.1

Spectroscopic Parameter Prediction for this compound

Computational methods can also predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra. These predictions are based on the calculated electronic structure and vibrational frequencies.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH2OH) 65.2
C2 (CH-NH) 58.9
C3 (CH2) 41.3
C4 (CH) 25.1
C5 (CH3) 22.7
C6 (CH3) 23.5
C1' (Cyclohexyl) 52.8
C2'/C6' (Cyclohexyl) 33.4
C3'/C5' (Cyclohexyl) 25.0

Table 5: Predicted Major IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
O-H Stretch 3350
N-H Stretch 3310
C-H Stretch (Aliphatic) 2850-2960
C-N Stretch 1120

Solvation Models and Their Application to this compound Systems

The study of this compound in various chemical environments necessitates a profound understanding of its interaction with solvents. Computational solvation models are indispensable tools for predicting the behavior of this molecule in solution, providing insights into its solubility, conformational stability, and reactivity. These models can be broadly categorized into explicit and implicit solvation models, each with distinct advantages and applications.

Explicit solvation models treat solvent molecules individually, offering a highly detailed picture of the solute-solvent interactions. In the context of this compound, this would involve surrounding the molecule with a finite number of solvent molecules, such as water or ethanol, and calculating the quantum mechanical or molecular mechanical interactions. This approach is particularly useful for studying specific hydrogen bonding between the hydroxyl and amino groups of the solute and the solvent molecules. The explicit solvation shell model, for instance, has been effectively used to calculate the pKa and solvation free energies of amino acids by considering a limited number of explicit solvent molecules in the first solvation shell, with the rest of the solvent treated as a continuum. acs.orgresearchgate.net

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are computationally less intensive and are well-suited for calculating the solvation free energy of larger systems. acs.org For a molecule like this compound, implicit models can efficiently predict its behavior in a range of solvents, from polar to non-polar. Quantum mechanical/molecular mechanical (QM/MM) hybrid models offer a compromise by treating the solute at a high level of theory (QM) while representing the bulk solvent with a simpler model (MM). nih.gov This dual-sphere approach can be particularly effective in accurately modeling the reorganization of the solvent along a reaction path. nih.gov

The choice of solvation model significantly impacts the accuracy of computational predictions. For instance, in nucleophilic addition reactions, which are highly sensitive to solvent effects, explicit solvation models are often necessary to obtain a reliable free energy profile. nih.gov The performance of various solvation models in predicting the properties of amino acids has been benchmarked, highlighting the importance of selecting an appropriate model for the system and property of interest. acs.orgresearchgate.net

Below is an interactive data table summarizing the application of different solvation models to a hypothetical study of this compound.

Solvation ModelApproachTypical Application for this compoundPotential Findings
Explicit Solvation Individual solvent molecules are explicitly represented.Studying specific hydrogen bond interactions with the hydroxyl and amino groups.Detailed analysis of the first solvation shell structure and dynamics.
Implicit Solvation (PCM) Solvent is treated as a continuous dielectric medium.Calculating solvation free energies in various solvents to predict solubility.Estimation of relative stability of different conformers in solution.
QM/MM Hybrid A small region (solute) is treated with quantum mechanics, and the rest (solvent) with molecular mechanics.Modeling reactions where solvent participation is crucial, such as proton transfer.Accurate free energy profiles for reactions in solution.
Explicit Solvation Shell A few explicit solvent molecules are combined with a continuum model.Calculating pKa values of the amino group.More accurate solvation energies compared to purely implicit models. researchgate.net

Computational Approaches to Reaction Pathways Involving this compound

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction kinetics. For this compound, computational approaches can be employed to explore its synthesis, degradation, and various chemical transformations. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost. nih.gov

One of the primary applications of computational chemistry is in the study of reaction mechanisms. For instance, the synthesis of chiral amino alcohols can be investigated through computational modeling of catalytic enantioselective reactions. acs.org DFT calculations can help in understanding the role of catalysts and solvents in directing the stereochemical outcome of a reaction. acs.org For example, computational studies have shown that water can play a crucial role in facilitating certain reactions by forming hydrogen bonds with the substrate. acs.org

Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are critical for predicting reaction rates. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This approach has been used to study various reactions, including cycloadditions and rearrangements. nih.govescholarship.org

In the context of this compound, computational studies could be designed to investigate several plausible reaction pathways. For example, the N-alkylation of an amine with an alcohol, a common method for synthesizing N-substituted amino alcohols, can be studied computationally to understand the "borrowing hydrogen" mechanism. rsc.org This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde or ketone intermediate. rsc.org

Another area of interest could be the oxidation of the alcohol moiety or the dehydrogenation of the amine. Computational models can predict the most likely sites for such reactions and the energetic barriers associated with them. Furthermore, the fragmentation pathways of the molecule under various conditions could be explored, which is relevant in fields such as mass spectrometry and degradation studies.

The following interactive data table presents hypothetical computational data for plausible reaction pathways involving this compound.

Reaction PathwayComputational MethodCalculated ParameterHypothetical Value (kcal/mol)Significance
N-Alkylation Synthesis DFT (B3LYP/6-31G*)Activation Energy (Dehydrogenation of alcohol)+25.4Rate-determining step in the borrowing hydrogen mechanism.
Oxidation of Alcohol DFT (ωB97X-D)Reaction Enthalpy-45.2Thermodynamic favorability of the formation of the corresponding aldehyde.
Dehydrogenation of Amine Transition State TheoryFree Energy of Activation+32.1Kinetic barrier for the formation of an imine intermediate.
C-N Bond Cleavage DFT with PCMBond Dissociation Energy+88.7Energy required to break the bond between the cyclohexyl group and the nitrogen atom in a polar solvent.

Applications of 2 Cyclohexylamino 4 Methylpentan 1 Ol in Chemical Synthesis and Materials Science

2-(Cyclohexylamino)-4-methylpentan-1-ol as a Ligand in Organometallic Chemistry

The utility of organic molecules as ligands to modify the reactivity and selectivity of metal centers is a cornerstone of organometallic chemistry. The structural features of this compound make it a promising candidate for a bidentate ligand, where both the nitrogen and oxygen atoms can coordinate to a metal center.

The creation of effective chiral ligands is crucial for asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. The inherent chirality of this compound, derived from its stereocenters, is the key feature for its potential application in this field.

When coordinated to a transition metal, this amino alcohol can create a chiral environment around the metal's active site. This chiral pocket can differentiate between two enantiomeric transition states of a reaction, leading to the preferential formation of one product enantiomer. The steric bulk of the cyclohexyl and isobutyl groups plays a critical role in establishing this selectivity, effectively blocking certain approaches of the substrate to the catalytic center.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound

Reaction Type Metal Center Role of Ligand Expected Outcome
Asymmetric Hydrogenation Rhodium (Rh), Ruthenium (Ru) Creates a chiral environment to control the facial selectivity of H₂ addition to a prochiral olefin or ketone. High enantiomeric excess (e.e.) of the hydrogenated product.
Asymmetric Aldol (B89426) Addition Zinc (Zn), Copper (Cu) Controls the stereochemical outcome of the C-C bond formation between an enolate and an aldehyde. High diastereoselectivity and enantioselectivity.

Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. This compound can act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination with a metal center through its nitrogen and oxygen atoms. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

The coordination number and geometry of the resulting complex will depend on the metal ion, its oxidation state, and the presence of other ligands. For instance, with a metal that favors a square planar geometry like Pt(II) or Pd(II), the amino alcohol could occupy two coordination sites. In an octahedral complex, such as those formed by Co(III) or Ru(II), it would occupy two of the six available sites, with other ligands completing the coordination sphere. The specific stereochemistry of the ligand (e.g., (1R, 2S) configuration) will dictate the spatial arrangement of its bulky substituents, which is fundamental to its application in asymmetric catalysis.

Role of this compound in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based and enzymatic catalysis. The bifunctional nature of this compound, containing both a basic amino group and an acidic hydroxyl group, allows it to operate through multiple activation modes.

This compound is well-suited to catalyze reactions through mechanisms that involve the formation of iminium or enamine intermediates. The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral iminium ion, which lowers the LUMO of the substrate, activating it towards nucleophilic attack. Alternatively, it can form a chiral enamine, which raises the HOMO of the substrate, enabling it to act as a nucleophile.

The hydroxyl group can act as a hydrogen-bond donor, further activating the electrophile or orienting the nucleophile through a second point of contact. This cooperative action within the same molecule defines it as a bifunctional organocatalyst.

Table 2: Potential Organocatalytic Applications

Catalytic Mode Intermediate Example Reaction Role of Catalyst
Iminium Catalysis Chiral Iminium Ion Asymmetric Diels-Alder Reaction Activates the dienophile and controls the facial selectivity of the cycloaddition.
Enamine Catalysis Chiral Enamine Asymmetric Michael Addition Forms a nucleophilic enamine and directs its attack on the Michael acceptor.

Understanding the reaction mechanism is key to optimizing catalyst performance. In a hypothetical asymmetric aldol reaction catalyzed by this compound, the proposed mechanism would involve several key steps:

Enamine Formation: The secondary amine of the catalyst reacts with a ketone to form a chiral enamine intermediate.

Hydrogen Bonding: The hydroxyl group of the catalyst forms a hydrogen bond with the aldehyde reactant, activating it and holding it in a specific orientation.

Stereocontrolled C-C Bond Formation: The enamine attacks the activated aldehyde. The chiral scaffold of the catalyst, defined by the stereocenters and the bulky cyclohexyl and isobutyl groups, directs the attack to one face of the aldehyde, establishing the stereochemistry of the product.

Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for elucidating the precise transition state structures and understanding the origins of stereoselectivity in such processes.

Advanced Spectroscopic and Analytical Investigations of 2 Cyclohexylamino 4 Methylpentan 1 Ol

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of 2-(Cyclohexylamino)-4-methylpentan-1-ol

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules like this compound. The vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds, are sensitive to its three-dimensional arrangement. By analyzing the frequencies and intensities of the vibrational bands, different conformers can be identified. researchgate.net

The structure of this compound contains several key functional groups, including a secondary amine (N-H), a primary alcohol (O-H), a cyclohexyl ring, and an isobutyl group. Each of these groups gives rise to characteristic vibrational bands. For instance, the O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum (3200-3600 cm⁻¹). The exact position of these bands is highly sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the -OH and -NH groups can lead to broadened bands at lower frequencies, and the presence and nature of these bonds can provide direct evidence for specific preferred conformations in the gas phase or in non-polar solvents. mdpi.comnih.gov

The C-H stretching vibrations of the cyclohexyl and isobutyl groups appear in the 2850-3000 cm⁻¹ region. The conformation of the cyclohexyl ring (e.g., chair conformation with the substituent in an axial or equatorial position) can influence the precise frequencies and shapes of these bands. researchgate.net Lower frequency regions of the spectrum contain information about C-O, C-N, and C-C stretching and various bending modes, which are collectively known as the "fingerprint region." Conformational changes can cause subtle but measurable shifts in these fingerprint bands, allowing for a detailed conformational analysis when compared with theoretical calculations. mdpi.comsapub.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Notes
O-H StretchAlcohol3200 - 3600Broad if hydrogen-bonded
N-H StretchSecondary Amine3300 - 3500Sharp, weaker than O-H
C-H StretchAliphatic (Cyclohexyl, Isobutyl)2850 - 2960Strong and complex
C-H BendCH₂, CH₃1350 - 1470Medium to strong
C-O StretchPrimary Alcohol1050 - 1150Strong
C-N StretchAliphatic Amine1020 - 1250Medium to weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and stereochemistry of organic molecules. nanoqam.canih.gov For this compound, ¹H and ¹³C NMR spectra provide a wealth of structural information.

In the ¹H NMR spectrum, the chemical shift of each proton is determined by its local electronic environment. The protons on the carbon bearing the hydroxyl group (CH₂OH) and the proton on the carbon adjacent to the amine (CH-N) would appear as distinct multiplets. The protons of the isobutyl group would exhibit a characteristic pattern, typically a doublet for the two methyl groups and a multiplet for the methine proton. The cyclohexyl ring protons would likely appear as a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their electronic environments. openstax.orgbeilstein-journals.org The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) would be deshielded and appear at a higher chemical shift (downfield) compared to the other aliphatic carbons. mdpi.compreprints.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OH1.5 - 3.0Broad Singlet
-NH1.0 - 2.5Broad Singlet
-CH(CH₃)₂~0.9Doublet
-CH(CH₃)₂~1.7Multiplet
-CH₂- (isobutyl)~1.2 - 1.4Multiplet
Cyclohexyl-H~1.0 - 1.9Multiplet
-CH-NH-~2.5 - 2.8Multiplet
-CH₂-OH~3.4 - 3.7Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂~22 - 25
-CH(CH₃)₂~25
-CH₂- (isobutyl)~45
Cyclohexyl Carbons~25 - 35
C-NH (Cyclohexyl)~55
C-NH (Pentanol chain)~60
C-OH~68

Mass Spectrometry Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound, ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. nih.govnih.gov

Under EI conditions, the molecule would form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of aliphatic amines and alcohols is well-characterized and typically dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the heteroatom (N or O). libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound would include:

α-cleavage next to the nitrogen: Loss of the cyclohexyl radical or the 4-methyl-1-hydroxypentyl radical. The most favorable α-cleavage often involves the loss of the largest alkyl group, which would lead to a prominent fragment ion. miamioh.edu

α-cleavage next to the oxygen: Loss of a hydrogen radical from the CH₂OH group is less common, but cleavage of the C1-C2 bond to lose the CH₂OH radical can occur.

Loss of water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O) from the molecular ion, leading to an [M-18]⁺• ion. libretexts.org

Cleavage of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, often through a retro-Diels-Alder type mechanism, though this is typically less prominent than α-cleavage. researchgate.net

ESI-MS, a softer ionization technique, would likely produce a protonated molecule [M+H]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, often leading to the neutral loss of water or ammonia (B1221849), providing complementary structural information.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (MW=199.34)

m/z ValuePossible Fragment IdentityFragmentation Pathway
199[C₁₂H₂₅NO]⁺•Molecular Ion (M⁺•)
181[C₁₂H₂₃N]⁺•Loss of H₂O
168[C₁₁H₂₂N]⁺Loss of CH₂OH
142[C₉H₂₀N]⁺Loss of isobutyl group (C₄H₉•)
116[C₆H₁₄NO]⁺Loss of cyclohexyl radical (C₆H₁₁•)
83[C₆H₁₁]⁺Cyclohexyl cation
57[C₄H₉]⁺Isobutyl cation

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. rsc.orgmdpi.com

The analysis would reveal the molecule's specific conformation in the crystal lattice. This includes the conformation of the cyclohexyl ring (likely a chair) and the relative orientation of the amino and hydroxyl substituents. mdpi.com A key aspect of the solid-state analysis is the investigation of intermolecular interactions, particularly hydrogen bonding. mdpi.com It is highly probable that the alcohol (-OH) and amine (-NH) groups would participate in a network of hydrogen bonds. The -OH group could act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), or the -NH group could donate to the oxygen atom (N-H···O). These interactions dictate how the molecules pack together to form the crystal lattice. mdpi.com

The crystallographic data would be summarized in a standard format, including the crystal system, space group, and unit cell parameters. This information provides an unambiguous depiction of the molecule's structure, frozen in the solid state. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.03

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination of this compound

This compound possesses a chiral center at the carbon atom bonded to the amino group (C2). Therefore, it can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. nih.govnih.govdocumentsdelivered.com

These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. aps.org An achiral molecule will not exhibit a CD or ORD signal, while a pure enantiomer will produce a characteristic spectrum. The two enantiomers of a chiral compound will produce mirror-image CD and ORD spectra. For example, if the (R)-enantiomer shows a positive CD band at a specific wavelength, the (S)-enantiomer will show a negative band of equal magnitude at the same wavelength. rsc.org

This property makes chiroptical spectroscopy an excellent tool for determining the enantiomeric excess (ee) of a sample. The magnitude of the observed CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of a pure enantiomeric standard, the ee can be accurately calculated. While the molecule lacks a strong chromophore near the chiral center, the n → σ* transitions of the N and O atoms could potentially give rise to weak CD signals in the far-UV region, which could be used for analysis. mdpi.com

Table 6: Principles of Chiroptical Spectroscopy for Enantiomeric Analysis

TechniquePrincipleApplication to this compound
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R).The (R) and (S) enantiomers would produce mirror-image CD spectra. The signal intensity is proportional to enantiomeric excess.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of optical rotation as a function of wavelength.The (R) and (S) enantiomers would produce mirror-image ORD curves (Cotton effect). The magnitude of rotation at a specific wavelength is used to determine enantiomeric purity.

Future Research Directions and Challenges in 2 Cyclohexylamino 4 Methylpentan 1 Ol Chemistry

Exploration of Uncharted Reactivity Modes for 2-(Cyclohexylamino)-4-methylpentan-1-ol

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, opens the door to a wide array of chemical transformations that remain largely unexplored. Future research should systematically investigate its behavior in various reaction paradigms.

One promising area is the exploration of its reactivity in modern synthetic reactions. For instance, radical C-H amination techniques could potentially be employed to generate novel molecular frameworks. nih.gov The presence of multiple C-H bonds with varying bond dissociation energies presents a challenge in regioselectivity that needs to be addressed. A hypothetical reaction scheme is presented in Table 1.

Furthermore, the reaction of this compound with reagents like thionyl chloride could lead to the formation of cyclic compounds such as 1,2,3-oxathiazolidine-2-oxides, a transformation known for other β-amino alcohols. cdnsciencepub.com A computational investigation into the mechanistic pathways of such reactions would be invaluable for predicting product outcomes and optimizing reaction conditions. cdnsciencepub.com

Table 1: Hypothetical Uncharted Reactivity Modes

Reaction Type Potential Reagents Expected Product Class Key Challenge
Radical C-H Amination Photoredox Catalyst, N-centered radical precursor Novel polyfunctionalized amines Controlling regioselectivity
Cyclization with SOCl₂ Thionyl chloride 1,2,3-Oxathiazolidine-2-oxides Understanding mechanistic pathway

Development of Sustainable Synthesis Methodologies for this compound and its Analogues

The development of green and sustainable synthetic routes to this compound and its derivatives is a critical challenge. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research should focus on atom-economical and environmentally benign approaches.

Biocatalysis represents a highly promising avenue. The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of the corresponding α-hydroxy ketone is a potential one-step route to the chiral amino alcohol. acs.orgfrontiersin.orgnih.gov This method offers high enantioselectivity and operates under mild, aqueous conditions. frontiersin.orgnih.gov

Another sustainable approach involves the use of photocatalysis, which can enable C-H functionalization and other transformations under mild conditions, often using visible light as the energy source. uni-muenster.de Additionally, the exploration of natural deep eutectic solvents (NADESs) could offer a green reaction medium, potentially enhancing reaction rates and simplifying product isolation. scispace.com The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents with water as the only byproduct, is another sustainable method that could be adapted for the synthesis of this compound and its analogues. rsc.orgrsc.orgresearchgate.net

Table 2: Potential Sustainable Synthesis Strategies

Methodology Key Features Potential Advantages
Biocatalysis (AmDH) Aqueous conditions, high enantioselectivity Reduced environmental impact, high purity products
Photocatalysis Mild reaction conditions, visible light driven Energy efficiency, novel reactivity
Natural Deep Eutectic Solvents Green, recyclable solvents Improved sustainability, potential for rate enhancement

Integration of this compound in Novel Catalytic Systems

Chiral amino alcohols are well-established as privileged ligands in asymmetric catalysis. polyu.edu.hkresearchgate.net The structural features of this compound, particularly its chirality and the presence of both nitrogen and oxygen donor atoms, make it a prime candidate for a chiral ligand in a variety of metal-catalyzed reactions.

Future research should focus on synthesizing metal complexes of this amino alcohol and evaluating their catalytic activity. alfa-chemistry.com For example, its application in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands, could be investigated. rsc.org The steric bulk provided by the cyclohexyl and isobutyl groups may impart unique selectivity compared to existing ligands. A representative catalytic cycle is depicted in many studies of chiral amino alcohol ligands. rsc.org

Furthermore, the potential for this compound to act as an organocatalyst should not be overlooked. The combination of an amine and an alcohol functionality could enable it to catalyze reactions such as aldol (B89426) or Michael additions through enamine or hydrogen-bonding catalysis.

Advanced Material Applications Derived from this compound Architectures

The unique chemical structure of this compound suggests its potential as a monomer or building block for the synthesis of novel materials with tailored properties.

One area of exploration is the development of biodegradable polymers. Amino alcohols have been used to create poly(ester amide) elastomers with tunable mechanical properties and degradation rates. nih.gov By incorporating this compound into a polymer backbone, it may be possible to create new biocompatible materials for tissue engineering applications. nih.gov

Additionally, the functional groups of this molecule could be used to modify the surfaces of materials. For instance, it could be grafted onto graphene oxide to alter its solubility and facilitate its dispersion in various media. researchgate.net Such functionalized materials could find applications in composites, sensors, or biomedical devices. The bifunctionality of amino alcohols makes them versatile for creating materials with specific reactivities. scbt.com

Synergistic Approaches Combining Computational and Experimental Research on this compound

A truly comprehensive understanding of the chemistry of this compound will require a synergistic approach that combines experimental investigations with computational modeling. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. cdnsciencepub.comacs.org

For example, computational studies could be used to predict the most likely sites for C-H activation in radical-based reactions or to model the coordination of the amino alcohol to a metal center in a catalytic complex. nih.gov This predictive power can help to guide experimental design, saving time and resources. The combination of computational and experimental approaches has been successfully used to elucidate the reactivity of other amino alcohols and to design more efficient catalytic systems. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclohexylamino)-4-methylpentan-1-ol, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves reductive amination of 4-methylpentan-1-ol derivatives with cyclohexylamine under hydrogenation conditions. Optimization can be achieved by varying catalysts (e.g., palladium or platinum oxides) and reaction temperatures (40–80°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Yield improvements may require stoichiometric adjustments of the amine precursor or use of microwave-assisted synthesis to reduce reaction time .
  • Analytical Validation : Confirm structure via 1^1H/13^13C NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and high-resolution mass spectrometry (HRMS). Purity >95% is critical for downstream applications .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation. Avoid exposure to moisture and light. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize dermal exposure. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can establish shelf-life parameters .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from assay conditions. Standardize protocols:
  • Use isogenic cell lines or bacterial strains to control genetic variability.
  • Validate dose-response curves (e.g., 0.1–100 µM) with positive/negative controls.
  • Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts).
  • Consider stereochemical purity; chiral HPLC can isolate enantiomers for individual testing .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

  • Methodological Answer :
  • In vitro : Perform receptor-binding assays (e.g., radioligand displacement for GABAA_A or NMDA receptors). Use patch-clamp electrophysiology to assess ion channel modulation.
  • In silico : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to neural targets.
  • In vivo : Administer the compound to rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling (plasma LC-MS/MS) to correlate exposure with efficacy .

Q. What advanced techniques characterize the compound’s environmental fate and degradation pathways?

  • Methodological Answer :
  • Use GC-MS or LC-QTOF to identify degradation products under simulated environmental conditions (UV light, pH 4–9).
  • Employ 14^{14}C-labeled analogs to track mineralization rates in soil/water matrices.
  • Assess adsorption to indoor surfaces (e.g., cellulose, silica) via microspectroscopic imaging (AFM-IR, ToF-SIMS) to model indoor air chemistry interactions .

Safety and Compliance Notes

  • Hazard Classification : Not classified under GHS, but treat as a potential irritant. Follow spill protocols: absorb with vermiculite, dispose as hazardous waste .
  • Ethical Use : Restricted to non-human research; comply with institutional biosafety committees (IBC) for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.